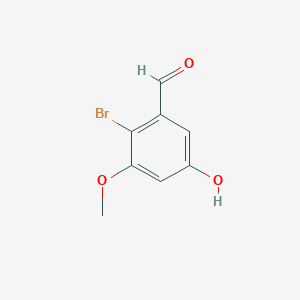
2-Bromo-5-hydroxy-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 . It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy functional groups. This compound is known for its applications in various chemical syntheses and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Vanillin: One common method involves the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The reaction typically uses bromine in the presence of a solvent like acetic acid. The process involves heating the mixture to around 100°C and then adding bromine slowly.
Boron Tribromide Method: Another method involves the use of boron tribromide.
Industrial Production Methods: Industrial production methods for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde are similar to laboratory methods but are scaled up to handle larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-5-hydroxy-3-methoxybenzaldehyde can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of organostannanes for Stille coupling.
Major Products:
Oxidation: 2-Bromo-5-hydroxy-3-methoxybenzoic acid.
Reduction: 2-Bromo-5-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5-hydroxy-3-methoxybenzaldehyde is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde depends on its application:
Enzyme Inhibition: In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Chemical Reactions: In chemical syntheses, its functional groups (bromine, hydroxyl, and methoxy) participate in various reactions, facilitating the formation of new bonds and structures.
Comparación Con Compuestos Similares
5-Bromovanillin: Similar structure but with a different position of the bromine atom.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Another brominated vanillin derivative with different substitution patterns.
5-Chlorosalicylaldehyde: Similar structure but with chlorine instead of bromine.
Uniqueness: 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Propiedades
Fórmula molecular |
C8H7BrO3 |
|---|---|
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
2-bromo-5-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3 |
Clave InChI |
KHBXSVKLBOMJAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1Br)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















